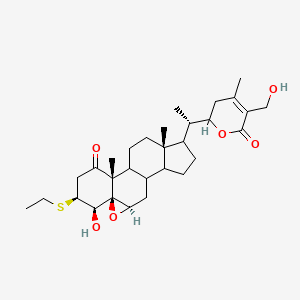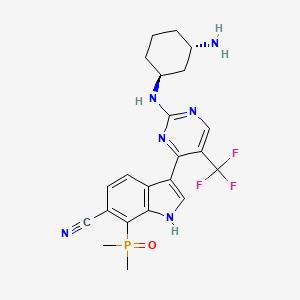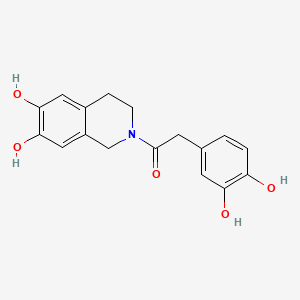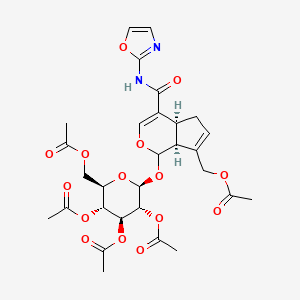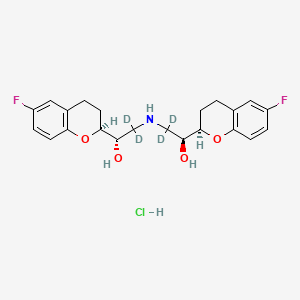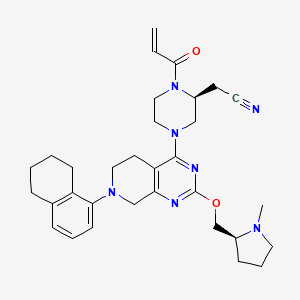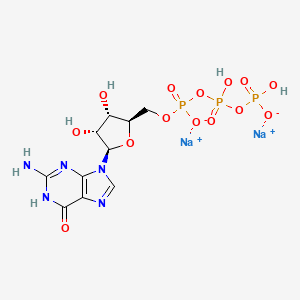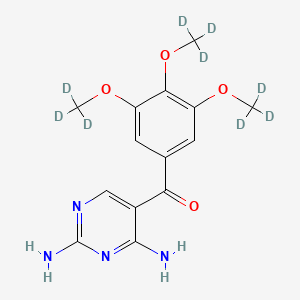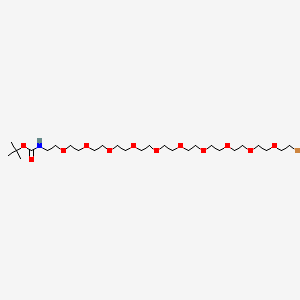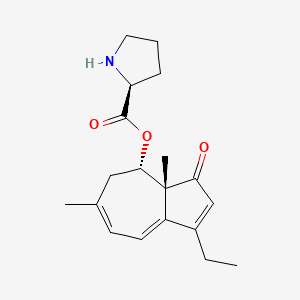
Aculene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aculene A is a unique sesquiterpenoid compound isolated from the fungus Aspergillus aculeatus. It is characterized by its complex structure, which includes a carboxylic ester resulting from the formal condensation of the hydroxy group of aculene C with the carboxylic acid group of L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aculene A involves several key steps. Initially, the precursor aculene C is synthesized. This is followed by the addition of L-proline to the molecule, a reaction catalyzed by the non-ribosomal peptide synthase AneB in collaboration with the α,β-hydrolase AneE . The final step involves the condensation of aculinic acid and this compound by the carboxypeptidase acuH to produce aculin A .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Aspergillus aculeatus under controlled conditions. The fermentation broth is then processed to isolate and purify this compound. This method leverages the natural biosynthetic pathways of the fungus to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Aculene A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as the ester and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the sesquiterpenoid structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Aculene A has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Aculene A involves its interaction with specific molecular targets and pathways. For example, it inhibits quorum sensing in bacteria by interfering with the signaling pathways that regulate virulence factor production . Additionally, its cytotoxic effects on cancer cells are believed to involve the disruption of cellular processes essential for cell survival .
Comparación Con Compuestos Similares
Aculene A is part of a family of sesquiterpenoids that includes compounds like aculene B, aculene C, and aculene D . Compared to these similar compounds, this compound is unique due to the presence of the L-proline moiety, which significantly influences its biological activity and chemical properties . Other related compounds include yanuthones and arthrosporols, which share similar biosynthetic pathways but differ in their structural details and biological activities .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research and industry. Its unique structure and biological activities make it a valuable subject of study, with potential implications for the development of new therapeutic agents and industrial products.
Propiedades
Fórmula molecular |
C19H25NO3 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
[(3aR,4S)-1-ethyl-3a,6-dimethyl-3-oxo-4,5-dihydroazulen-4-yl] (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-4-13-11-16(21)19(3)14(13)8-7-12(2)10-17(19)23-18(22)15-6-5-9-20-15/h7-8,11,15,17,20H,4-6,9-10H2,1-3H3/t15-,17-,19-/m0/s1 |
Clave InChI |
LOOAMPJDSIVZQC-IEZWGBDMSA-N |
SMILES isomérico |
CCC1=CC(=O)[C@@]2(C1=CC=C(C[C@@H]2OC(=O)[C@@H]3CCCN3)C)C |
SMILES canónico |
CCC1=CC(=O)C2(C1=CC=C(CC2OC(=O)C3CCCN3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


